molecular formula C21H22FN5S B2593069 4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine CAS No. 2379998-07-7

4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine

Cat. No.: B2593069
CAS No.: 2379998-07-7
M. Wt: 395.5
InChI Key: CBDARAORTYSFKE-UHFFFAOYSA-N
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Description

4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the piperazine ring, and finally the construction of the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI). Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-5-fluoro-6-phenylpyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: It shows promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds include other thiazole, piperazine, and pyrimidine derivatives. For example:

    Thiazole derivatives: Sulfathiazole, Ritonavir, Abafungin.

    Piperazine derivatives: Hydroxyzine, Cetirizine, Flunarizine.

    Pyrimidine derivatives:

Properties

IUPAC Name

2-cyclopropyl-4-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5S/c22-18-19(15-4-2-1-3-5-15)23-14-24-20(18)27-10-8-26(9-11-27)12-17-13-28-21(25-17)16-6-7-16/h1-5,13-14,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDARAORTYSFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CCN(CC3)C4=NC=NC(=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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